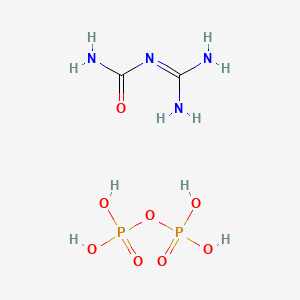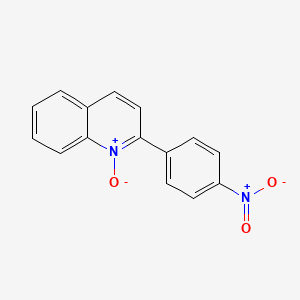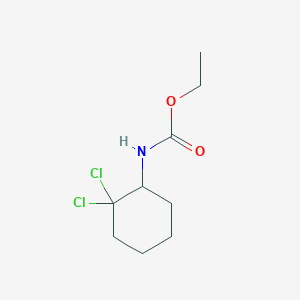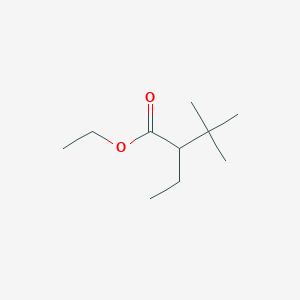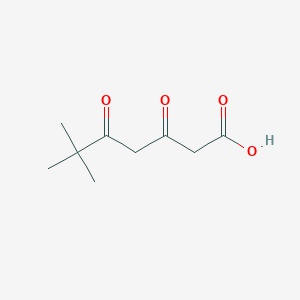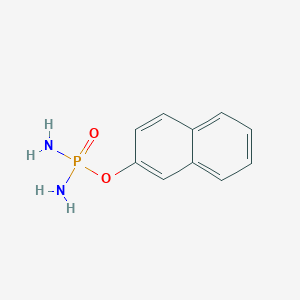
4-Chloro-N-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(thiophen-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. This compound features a benzamide core substituted with a chlorine atom at the 4-position and a thiophene ring at the nitrogen atom. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(thiophen-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with thiophene-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol are typical.
Major Products Formed
Substitution: Formation of N-substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
4-Chloro-N-(thiophen-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Agricultural Chemistry: The compound is explored for its potential use as a fungicide or pesticide, providing solutions for crop protection.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The chlorine atom can enhance binding affinity and specificity by participating in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(thiophen-3-yl)benzamide: Similar structure but with the thiophene ring attached at the 3-position.
4-Chloro-N-(furan-2-yl)benzamide: Contains a furan ring instead of a thiophene ring.
4-Chloro-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-Chloro-N-(thiophen-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activity and selectivity.
Properties
CAS No. |
64307-09-1 |
|---|---|
Molecular Formula |
C11H8ClNOS |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
4-chloro-N-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C11H8ClNOS/c12-9-5-3-8(4-6-9)11(14)13-10-2-1-7-15-10/h1-7H,(H,13,14) |
InChI Key |
AVXYTOHWULWSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)

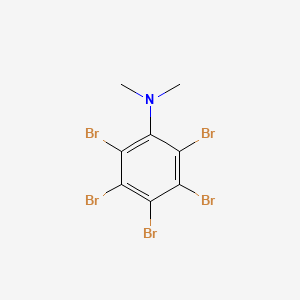
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
